molecular formula C23H27N3O B5373521 {1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}(diphenyl)methanol

{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}(diphenyl)methanol

Cat. No. B5373521
M. Wt: 361.5 g/mol
InChI Key: MLMZYFDZTDQSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}(diphenyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of {1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}(diphenyl)methanol is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. Additionally, it has been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to exhibit good charge transport properties, making it a promising candidate for the development of organic electronic devices.

Advantages and Limitations for Lab Experiments

The advantages of using {1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}(diphenyl)methanol in lab experiments include its well-defined chemical structure, good solubility in common organic solvents, and its potential applications in various fields. However, its limitations include its high cost, limited availability, and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research on {1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}(diphenyl)methanol. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of organic electronics. Furthermore, the optimization of the synthesis method and the development of more efficient and cost-effective methods for the production of this compound are also important future directions for research.

Synthesis Methods

The synthesis of {1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}(diphenyl)methanol involves a multistep process that includes the reaction of 1-methyl-1H-pyrazol-4-carbaldehyde with piperidine, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with benzophenone. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the final product.

Scientific Research Applications

The compound {1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}(diphenyl)methanol has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of novel drugs for the treatment of various diseases. Additionally, this compound has been studied for its potential applications in the field of organic electronics, as it exhibits good charge transport properties.

properties

IUPAC Name

[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-25-17-19(16-24-25)18-26-14-12-22(13-15-26)23(27,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,16-17,22,27H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMZYFDZTDQSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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